反式-4-羟基-D-脯氨酸

描述

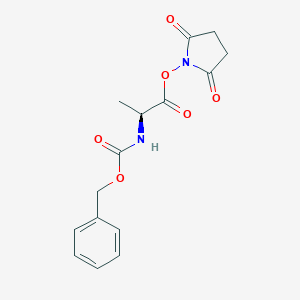

trans-4-Hydroxy-D-proline: is an isomer of hydroxyproline, a non-essential amino acid that plays a crucial role in the structure of collagen. Collagen is a primary component of connective tissues such as skin, bone, and cartilage.

科学研究应用

Chemistry:

Chiral Building Block: trans-4-Hydroxy-D-proline is used as a chiral building block in the synthesis of various pharmaceuticals.

Catalysis: It is employed in the synthesis of chiral ligands for enantioselective catalysis.

Biology:

Collagen Synthesis: The compound plays a role in the synthesis and stabilization of collagen, which is essential for the structural integrity of connective tissues.

Antioxidant Properties: trans-4-Hydroxy-D-proline has been shown to scavenge reactive oxygen species, thereby protecting cells from oxidative stress.

Medicine:

Pharmaceuticals: It is a crucial intermediate in the synthesis of antibiotic drugs and angiotensin-converting enzyme inhibitors.

Industry:

作用机制

Target of Action

Trans-4-Hydroxy-D-Proline (T-4-HYP) is a promising intermediate in the synthesis of antibiotic drugs . It primarily targets the enzyme trans-4-Hydroxy-L-proline dehydratase (HypD) , which is among the most abundant glycyl radical enzymes (GREs) in the healthy human gut microbiome . HypD is considered a promising antibiotic target for the prominent antibiotic-resistant pathogen Clostridium difficile .

Mode of Action

T-4-HYP is formed from the post-translational hydroxylation of proteins, primarily collagen . The formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .

Biochemical Pathways

T-4-HYP is involved in several biochemical pathways. It is a crucial part of the Tricarboxylic acid cycle, where it enhances the metabolic flow of α-ketoglutarate . The introduction of the non-oxidative glycolysis (NOG) pathway rearranges the central carbon metabolism, redirecting glucose towards acetyl-CoA . In animals, most of the collagen-derived T-4-HYP is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway, and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate .

Pharmacokinetics

It is known that t-4-hyp is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals . It is also provided in large amounts by milk, meat, skin hydrolysates, and blood, as well as whole-body collagen degradation .

Result of Action

The action of T-4-HYP contributes to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival . It can scavenge reactive oxygen species and has both structural and physiological significance in animals . Supplementing T-4-HYP or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body .

Action Environment

The action of T-4-HYP is influenced by various environmental factors. For instance, the fermentation process of T-4-HYP was optimized using a continuous feeding method . The rate of sugar supplementation controlled the dissolved oxygen concentrations during fermentation, and Fe 2+ was continuously fed to supplement the reduced iron for hydroxylation . These modifications ensured an effective supply of proline hydroxylase cofactors (O 2 and Fe 2+ ), enabling efficient production of T-4-HYP in the microbial cell factory system .

生化分析

Biochemical Properties

Trans-4-Hydroxy-D-Proline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor . These interactions regulate their phosphorylation and catalytic activation, contributing to cell signaling in animal cells .

Cellular Effects

Trans-4-Hydroxy-D-Proline influences cell function by modulating cell metabolism, growth, development, and responses to nutritional and physiological changes . It also plays a role in cell survival .

Molecular Mechanism

At the molecular level, Trans-4-Hydroxy-D-Proline exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trans-4-Hydroxy-D-Proline change over time. It is stable and does not degrade quickly. Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Trans-4-Hydroxy-D-Proline vary with different dosages in animal models. High doses can lead to toxic or adverse effects .

Metabolic Pathways

Trans-4-Hydroxy-D-Proline is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Trans-4-Hydroxy-D-Proline is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

Trans-4-Hydroxy-D-Proline is localized in specific compartments or organelles within the cell. This localization affects its activity or function .

准备方法

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: trans-4-Hydroxy-D-proline can be synthesized from D-proline through hydroxylation reactions.

Microbial Fermentation: Another method involves the use of genetically engineered microorganisms like Escherichia coli.

Industrial Production Methods:

Fermentation: Large-scale production of trans-4-Hydroxy-D-proline is often carried out using fermentation processes.

Chemical Extraction: The compound can also be extracted from natural sources such as collagen hydrolysates, although this method is less efficient compared to microbial fermentation.

化学反应分析

Types of Reactions:

Substitution: trans-4-Hydroxy-D-proline can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Catalysts: Enzymatic catalysts such as proline hydroxylase are used to facilitate hydroxylation reactions.

Major Products:

相似化合物的比较

trans-4-Hydroxy-L-proline: An isomer of trans-4-Hydroxy-D-proline, it is also involved in collagen synthesis and has similar biochemical properties.

cis-4-Hydroxy-D-proline: Another isomer, it has different structural and functional properties compared to trans-4-Hydroxy-D-proline.

trans-3-Hydroxy-L-proline: This compound has a hydroxyl group at a different position and exhibits distinct biochemical behaviors.

Uniqueness:

属性

IUPAC Name |

4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMYEEVYMWASQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861573 | |

| Record name | 4-Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | cis-Hydroxyproline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18610-59-8, 2584-71-6, 25249-07-4, 49761-17-3, 618-27-9, 3398-22-9, 6912-67-0 | |

| Record name | N-Hydroxy-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018610598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Proline, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Proline, homopolymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206304 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-4-Hydroxy-L-proline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3398-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of trans-4-hydroxy-D-proline in bacterial metabolism?

A: trans-4-Hydroxy-D-proline is an important intermediate in the anaerobic degradation pathway of hydroxyprolines utilized by certain bacteria. [] This pathway, distinct from the one used by proline-reducing Clostridia, highlights the diversity of enzymatic reactions in the anaerobic microbiome. []

Q2: How does trans-4-hydroxy-D-proline interact with the enzyme HplG?

A: trans-4-Hydroxy-D-proline binds to the active site of HplG, a glycyl radical enzyme. [, ] Crystal structure analysis of the HplG-t4D-HP complex at 2.7 Å resolution revealed key interactions that facilitate the enzymatic reaction. [] Computational studies, including molecular dynamics simulations and QM/MM calculations, provided further insights into the binding mode and reaction mechanism. []

Q3: What is the role of glutamate in the HplG-catalyzed reaction with trans-4-hydroxy-D-proline?

A: Glutamate, specifically Glu429, plays a crucial role in the HplG-catalyzed isomerization of trans-4-hydroxy-D-proline. [] Computational studies suggest that Glu429 weakens the Cγ-Hγ bond of the substrate through hydrogen bonding and acts as a proton acceptor to initiate C-N bond cleavage. []

Q4: How does trans-4-hydroxy-D-proline differ from trans-4-hydroxy-L-proline in terms of enzyme inhibition?

A: While both trans-4-hydroxy-D-proline and trans-4-hydroxy-L-proline can interact with ALDH4A1, a key enzyme in proline and hydroxyproline catabolism, their inhibitory effects differ significantly. [] trans-4-Hydroxy-L-proline exhibits a 10-fold stronger competitive inhibition compared to the D-isomer. [] This difference arises from the specific interactions within the enzyme's active site, as revealed by X-ray crystallography. []

Q5: Can you elaborate on the structural basis for the stereospecific inhibition of ALDH4A1 by trans-4-hydroxy-L-proline?

A: X-ray crystal structures of ALDH4A1 complexed with both trans-4-hydroxy-L-proline and trans-4-hydroxy-D-proline reveal the basis for the stereospecific inhibition. [, ] The L-isomer forms a hydrogen bond with a serine residue in the active site through its amine group, leading to effective binding and inhibition. [] In contrast, the D-isomer's amine group lacks this interaction due to a different pyrrolidine ring orientation, resulting in weaker inhibition. []

Q6: How is trans-4-hydroxy-D-proline synthesized?

A: A straightforward approach utilizing carbohydrate-based chemistry has been reported for synthesizing trans-4-hydroxy-D-proline and its derivative, trans-4-hydroxy-D-prolinol. []

Q7: Are there any applications for trans-4-hydroxy-D-proline or its derivatives in material science?

A: While not explicitly covered in the provided research, the incorporation of trans-4-hydroxy-D-proline, a chiral molecule, into polymeric materials could potentially impart unique properties. For instance, a study demonstrated the creation of chiral, pH-responsive hydrogels using N-acryloyl-alanine (derived from alanine, an amino acid structurally similar to proline) and a PEGDA/α-CD inclusion complex. [] This suggests potential applications for trans-4-hydroxy-D-proline derivatives in developing novel materials with tailored functionalities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。